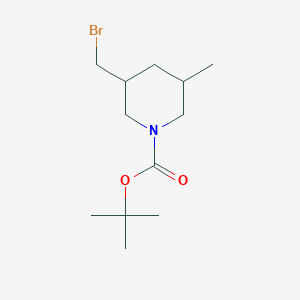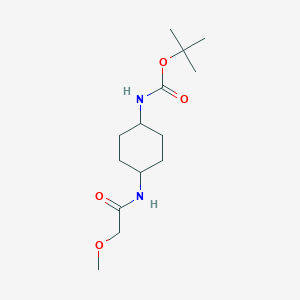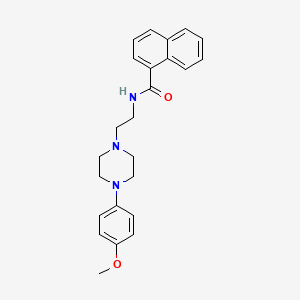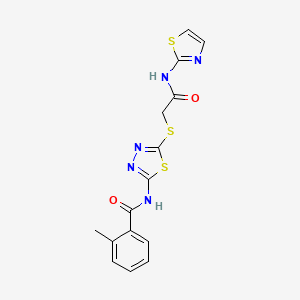![molecular formula C18H17ClFNO2 B2830971 (E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477889-20-6](/img/structure/B2830971.png)
(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, commonly referred to as “CPF”, is an organic compound that has a wide range of applications in scientific research. CPF is a small molecule that is used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of certain compounds. CPF has been used in laboratory experiments to study the mechanism of action of certain compounds, as well as to study the biochemical and physiological effects of certain compounds. CPF has also been used to study the effects of certain compounds on the human body, as well as to study the effects of certain compounds on the environment.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related compound, has been studied for its molecular structure using techniques like FT-IR, X-ray diffraction, and density functional methods. This research offers insights into its vibrational wavenumbers, geometrical parameters, and stability arising from hyper-conjugative interactions and charge delocalization (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Fluorescent Chemical Sensor Development
A study on 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone, another similar compound, discusses its use as a fluoroionophore for sensitive optochemical sensors, particularly for Fe3+ detection. This research is significant for developing sensors with excellent selectivity and a linear response to specific ion concentrations in a range of environmental conditions (Zhang, Cheng, Zhang, Shen, & Yu, 2007).
Photophysical Property Exploration
The impact of solvent polarity on the photophysical properties of chalcone derivatives, which are structurally similar to (E)-3-(4-Chloroanilino)-1-[4-(3-Fluoropropoxy)Phenyl]Prop-2-en-1-one, has been studied. This research provides valuable information about the absorption and fluorescence characteristics of these compounds in different solvents, which is crucial for their potential application in various fields like optoelectronics (Kumari, Varghese, George, & N., 2017).
Nonlinear Optical Absorption Studies
A novel chalcone derivative compound was synthesized and studied for its third-order nonlinear optical properties using the z-scan technique. This study is relevant for understanding the potential optical device applications of such compounds, including their use as optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Synthesis and Application in Medicinal Chemistry
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, an enzyme relevant for producing antidepressant drugs, is a key study in understanding the synthesis and application of related compounds in medicinal chemistry (Choi, Choi, Kim, Uhm, & Kim, 2010).
Exploration of Chemical Reactivity and Electronic Properties
The compound (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, which is structurally related, has been examined to investigate its geometrical entities, electronic properties, and chemical reactivity. This study provides insights into the molecular electrostatic potential, vibrational assignments, and thermochemical information, which are essential for understanding the chemical behavior and potential applications of similar compounds (Adole, Koli, Shinde, & Shinde, 2020).
Propiedades
IUPAC Name |
(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-15-4-6-16(7-5-15)21-12-10-18(22)14-2-8-17(9-3-14)23-13-1-11-20/h2-10,12,21H,1,11,13H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBMFVYEKTYSKM-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)Cl)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)Cl)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(4-chlorophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2830888.png)





![6-[(4-methylbenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide](/img/structure/B2830897.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2830901.png)
![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)
![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate](/img/structure/B2830904.png)
![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)
![3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B2830909.png)
![Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2830911.png)